molecular formula C14H9ClN2O2S B7746739 (E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile

(E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile

Cat. No.: B7746739
M. Wt: 304.8 g/mol
InChI Key: SZSPJQGEGCOQBW-RIYZIHGNSA-N
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Description

(E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile is an organic compound that features a sulfonyl group, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve:

    Starting Materials: 4-chlorobenzene sulfonyl chloride, 3-pyridinecarboxaldehyde, and malononitrile.

    Reaction Steps:

    Reaction Conditions: These reactions might require specific solvents (e.g., dichloromethane), catalysts (e.g., triethylamine), and controlled temperatures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile would depend on its specific application. For instance, if it is used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-bromophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile
  • (E)-2-(4-fluorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile

Uniqueness

The uniqueness of (E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-12-3-5-13(6-4-12)20(18,19)14(9-16)8-11-2-1-7-17-10-11/h1-8,10H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSPJQGEGCOQBW-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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